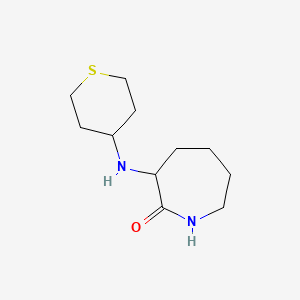![molecular formula C11H13ClN2O2 B7557432 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557432.png)
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide, also known as CMA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用机制
The mechanism of action of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can have a range of biological effects.
Biochemical and Physiological Effects:
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has also been found to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and to enhance the survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide in lab experiments is its well-established synthesis method. This allows for consistent and reliable production of the compound for use in experiments. In addition, 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has been extensively studied and its properties are well-understood, which makes it a useful tool for scientific research.
However, there are also limitations to the use of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide in lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in experiments. In addition, the mechanism of action of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide. One area of research is to further investigate its anti-cancer properties and to explore its potential use in combination with other chemotherapy drugs. Another area of research is to explore its neuroprotective properties and to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition, there is a need for further research to fully understand the mechanism of action of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide and to explore its potential use in other areas of scientific research. Overall, 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is a promising compound that has the potential to be a useful tool for scientific research in a range of fields.
合成方法
The synthesis of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide involves the reaction of 2-chloroacetyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide. This synthesis method has been well-established and has been used to produce 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide for use in scientific research.
科学研究应用
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer research. 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to enhance the effectiveness of chemotherapy drugs in treating cancer.
In addition to its anti-cancer properties, 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and has been shown to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-13-10(15)6-8-2-4-9(5-3-8)14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIKLWLPVTCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)


![2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557402.png)
![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)
![4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557413.png)
![2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557421.png)
![4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid](/img/structure/B7557428.png)

![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)
